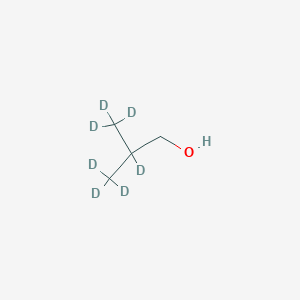
(2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-6,21,23-trihydroxy-27-methoxy-2,4,16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, stereoselective processes, and the use of specific reagents to achieve the desired configuration and functionalization. For instance, stereoselective synthesis can involve the use of ester-enolate Claisen rearrangement, X-ray crystallography for configuration confirmation, and various stereospecific reactions to construct the molecular framework (Horibe et al., 1989).
Molecular Structure Analysis
The analysis of the molecular structure is pivotal for understanding the compound's reactivity and properties. Techniques like X-ray crystallography provide direct insight into the molecule's 3D arrangement, facilitating the exploration of stereochemistry and molecular interactions. The confirmation of absolute configuration at specific carbon centers, as performed through X-ray crystallography, is crucial for the synthesis and application of such molecules.
Chemical Reactions and Properties
The chemical reactions and properties of a molecule are inherently linked to its structure. The reactivity towards specific reagents, the formation of intermediates, and the mechanisms of transformations are all essential for expanding the utility of the molecule. For example, the selenosulfonation-based approach to synthesizing brassinolide intermediates showcases the molecule's reactivity and the application of unique methodologies for functional group transformations (Back et al., 1989).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the conversion of a starting material into the desired product through a series of chemical reactions. The key steps in the synthesis pathway include protection of hydroxyl groups, oxidation, reduction, and coupling reactions.", "Starting Materials": [ "2,4,16-trihydroxycholest-6-en-21-al", "Acetic anhydride", "Pyridine", "Methanol", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of hydroxyl groups by reacting 2,4,16-trihydroxycholest-6-en-21-al with acetic anhydride and pyridine to form (2,4,16-trihydroxycholest-6-en-21-yl) acetate.", "Step 2: Oxidation of the aldehyde group in (2,4,16-trihydroxycholest-6-en-21-yl) acetate to form (2,4,16-trihydroxycholest-6-en-21-yl) acetic acid.", "Step 3: Reduction of the carbonyl group in (2,4,16-trihydroxycholest-6-en-21-yl) acetic acid using sodium borohydride to form (2,4,16-trihydroxycholest-6-en-21-yl) acetic alcohol.", "Step 4: Deprotection of the hydroxyl groups in (2,4,16-trihydroxycholest-6-en-21-yl) acetic alcohol using sodium hydroxide to form 2,4,16-trihydroxycholest-6-en-21-ol.", "Step 5: Methylation of 2,4,16-trihydroxycholest-6-en-21-ol using methanol and hydrochloric acid to form 2,4,16-trihydroxycholest-6-en-21-yl methyl ether.", "Step 6: Protection of the hydroxyl groups in 2,4,16-trihydroxycholest-6-en-21-yl methyl ether by reacting with acetic anhydride and pyridine to form (2,4,16-trihydroxycholest-6-en-21-yl methyl) acetate.", "Step 7: Oxidation of the alcohol group in (2,4,16-trihydroxycholest-6-en-21-yl methyl) acetate to form (2,4,16-trihydroxycholest-6-en-21-yl methyl) acetic acid.", "Step 8: Reduction of the carbonyl group in (2,4,16-trihydroxycholest-6-en-21-yl methyl) acetic acid using sodium borohydride to form (2,4,16-trihydroxycholest-6-en-21-yl methyl) acetic alcohol.", "Step 9: Deprotection of the hydroxyl groups in (2,4,16-trihydroxycholest-6-en-21-yl methyl) acetic alcohol using sodium hydroxide to form (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-6,21,23-trihydroxy-27-methoxy-2,4,16-cholestadien-3-one.", "Step 10: Purification of the product by recrystallization from a mixture of water and ethanol." ] } | |
CAS-Nummer |
1351775-04-6 |
Produktname |
(2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-6,21,23-trihydroxy-27-methoxy-2,4,16 |
Molekularformel |
C₄₃H₄₉N₃O₁₁ |
Molekulargewicht |
783.86 |
Synonyme |
Rifaximin Impurity A; Rifaximin Impurity 1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid](/img/structure/B1144906.png)


![6-[2-(Ethylamino)propyl]benzofuran](/img/structure/B1144924.png)